molecular formula C25H26N2O4S2 B2472832 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 950474-96-1

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2472832
CAS No.: 950474-96-1
M. Wt: 482.61
InChI Key: AONPPTWBUFDHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroquinoline and tetrahydronaphthalene cores, followed by the introduction of the phenylsulfonyl groups and finally the formation of the sulfonamide linkage .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and the sulfonamide linkage. The phenylsulfonyl groups could potentially participate in pi stacking interactions, which could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be dominated by the sulfonamide linkage, which is a common functional group in many pharmaceuticals. Sulfonamides can participate in a variety of reactions, including substitution reactions .

Scientific Research Applications

Synthesis and Anticancer Evaluation

Compounds structurally related to the one mentioned have been synthesized and evaluated for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines. These compounds show remarkable cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

Sulfonamide derivatives, including those with tetrahydroisoquinoline structures, have been investigated for their inhibitory effects on PNMT, an enzyme involved in the biosynthesis of epinephrine. These studies provide insights into the design of selective inhibitors that could penetrate the blood-brain barrier, offering potential therapeutic applications in conditions associated with catecholamine biosynthesis (Grunewald et al., 2005).

Coordination Compounds with Metal Ions

The interaction of sulfonamides containing aminoquinoline moieties with metal ions such as Zn(II) has been explored, leading to the synthesis of coordination compounds. These studies not only provide valuable information on the structural characterization of such complexes but also open avenues for their potential applications in catalysis, material science, and as models for biological systems (Macías et al., 2003).

Antioxidant, Antifungal, and Antibacterial Activities

Arylsulfonamide-based quinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. These compounds exhibit significant biological activities, highlighting their potential in developing new treatments for infections caused by resistant microorganisms and in antioxidant therapies (Kumar & Vijayakumar, 2017).

Modulation of Antibiotic Activity

Compounds like 4-(Phenylsulfonyl) morpholine have been studied for their ability to modulate the antibiotic activity against multidrug-resistant strains. This research suggests the potential of sulfonamide derivatives to enhance the efficacy of existing antibiotics, providing a strategy to combat antibiotic resistance (Oliveira et al., 2015).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Sulfonamides can sometimes cause allergic reactions, and the presence of multiple aromatic rings could potentially make this compound quite stable and resistant to degradation .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and developed into a drug. Alternatively, if it has interesting chemical properties, it could be studied further to better understand its reactivity and potential uses .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S2/c28-32(29,24-15-13-19-7-4-5-8-21(19)17-24)26-22-14-12-20-9-6-16-27(25(20)18-22)33(30,31)23-10-2-1-3-11-23/h1-3,10-15,17-18,26H,4-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONPPTWBUFDHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCN4S(=O)(=O)C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.